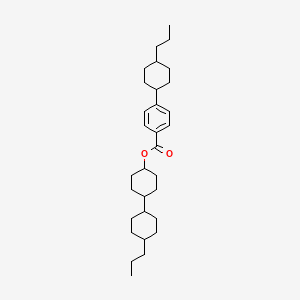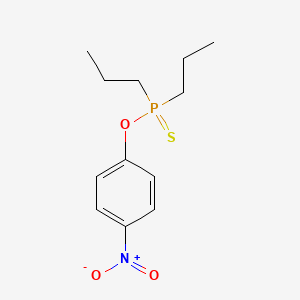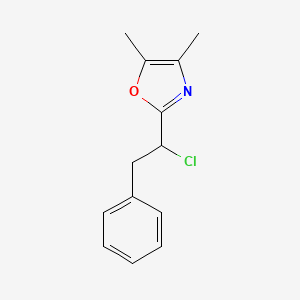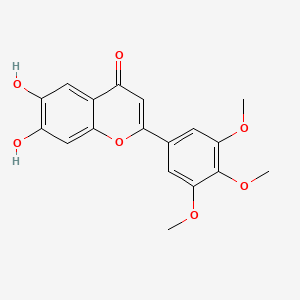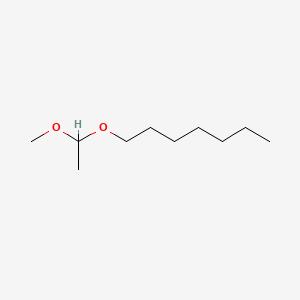
1-(1-Methoxyethoxy)heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Methoxyethoxy)heptane is an organic compound with the molecular formula C10H22O2 and a molecular weight of 174.28 g/mol . It is a colorless liquid that is used in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(1-Methoxyethoxy)heptane can be synthesized through the reaction of heptane with methoxyethanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of continuous reactors and distillation columns to ensure high purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1-Methoxyethoxy)heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) or amines (NH2-) are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted heptane derivatives.
Applications De Recherche Scientifique
1-(1-Methoxyethoxy)heptane has several applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the study of lipid membranes and as a model compound for hydrophobic interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers.
Mécanisme D'action
The mechanism of action of 1-(1-Methoxyethoxy)heptane involves its interaction with lipid membranes and hydrophobic environments. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is exploited in drug delivery systems to enhance the solubility and bioavailability of hydrophobic drugs .
Comparaison Avec Des Composés Similaires
1-Methoxyheptane: Similar structure but lacks the ethoxy group.
1-(2-Methoxyethoxy)heptane: Contains an additional methylene group in the ethoxy chain.
1-(1-Ethoxyethoxy)heptane: Ethoxy group instead of methoxy.
Uniqueness: 1-(1-Methoxyethoxy)heptane is unique due to its specific balance of hydrophobic and hydrophilic properties, making it particularly useful in applications requiring amphiphilic compounds .
Propriétés
Formule moléculaire |
C10H22O2 |
|---|---|
Poids moléculaire |
174.28 g/mol |
Nom IUPAC |
1-(1-methoxyethoxy)heptane |
InChI |
InChI=1S/C10H22O2/c1-4-5-6-7-8-9-12-10(2)11-3/h10H,4-9H2,1-3H3 |
Clé InChI |
AIQPZAXWPNDGJM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCOC(C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


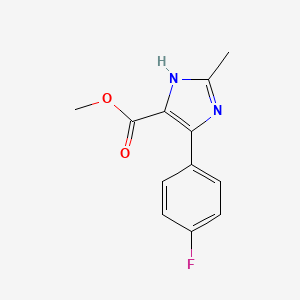

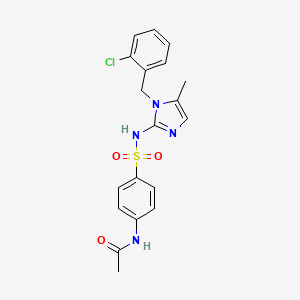
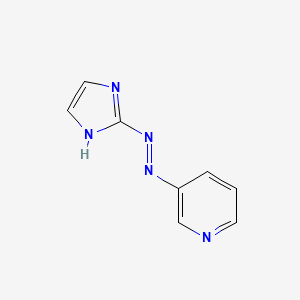
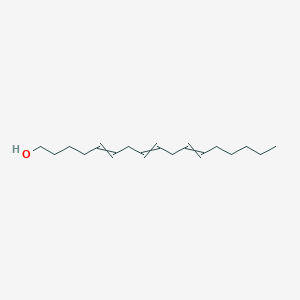

![3,5-Dibromo-2-[(2-chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13806782.png)
![Bicyclo[3.2.1]octa-3,6-dien-2-one, 3-chloro-](/img/structure/B13806803.png)
